N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
Description
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core and a benzenesulfonamide group, making it a subject of interest for various scientific research applications.
Properties
IUPAC Name |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-2-18(21)20-12-6-7-14-10-11-15(13-17(14)20)19-24(22,23)16-8-4-3-5-9-16/h3-5,8-11,13,19H,2,6-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZDNSJXRWJKDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves the reaction of 1-propionyl-1,2,3,4-tetrahydroquinoline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its tetrahydroquinoline form.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further utilized in medicinal chemistry .
Scientific Research Applications
Research indicates that compounds containing the tetrahydroquinoline structure exhibit a range of biological activities:
- Antibacterial Properties : The sulfonamide component inhibits bacterial folic acid synthesis by targeting the enzyme dihydropteroate synthase, similar to traditional sulfonamides.
- Anti-inflammatory Effects : In vitro studies suggest that related compounds can inhibit albumin denaturation and exhibit antitryptic activity, indicating potential therapeutic applications in treating inflammatory conditions.
- Antitumor Activity : Some derivatives of tetrahydroquinoline have shown promise in cancer research, potentially acting through multiple mechanisms of action.
Case Study 1: Antibacterial Activity Assessment
A study evaluated the antibacterial efficacy of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide against various bacterial strains. Results indicated significant inhibition zones comparable to established antibiotics such as sulfanilamide. The compound effectively inhibited bacterial growth by disrupting folic acid synthesis pathways.
Case Study 2: Anti-inflammatory Mechanism Exploration
In another study focused on inflammatory responses, the compound demonstrated a reduction in pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This suggests its potential use in developing anti-inflammatory drugs targeting chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as the modulation of cellular processes and pathways.
Comparison with Similar Compounds
- N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide
- N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-[1,1’-biphenyl]-4-sulfonamide
- N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide
Comparison: Compared to these similar compounds, N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is unique due to its specific structural features and functional groups. These unique characteristics contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Biological Activity
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound combines a sulfonamide group with a tetrahydroquinoline moiety, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and cardiovascular effects based on various studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H22N2O3S
- Molecular Weight : 342.44 g/mol
Structural Features
- Sulfonamide Group : Known for antibacterial properties.
- Tetrahydroquinoline Moiety : Associated with various biological activities including neuroprotective and anticancer effects.
Antimicrobial Activity
Research indicates that derivatives of tetrahydroquinoline compounds exhibit antimicrobial properties against both gram-positive and gram-negative bacteria. A study identified the potential biological target of N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline derivatives through experimental and molecular modeling approaches. The results suggested that these compounds could inhibit bacterial growth without significantly disrupting bacterial membranes, indicating a non-surfactant mechanism of action .
Table 1: Antimicrobial Activity of Tetrahydroquinoline Derivatives
| Compound Name | Gram-positive Activity | Gram-negative Activity |
|---|---|---|
| N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline | Active | Active |
| Control (No treatment) | None | None |
Anticancer Activity
Several studies have evaluated the anticancer potential of sulfonamide derivatives. For instance, novel compounds derived from tetrahydroquinoline were tested for their in vitro antitumor activity. Some derivatives demonstrated IC50 values lower than that of Doxorubicin, a standard chemotherapy drug. Specifically, compounds with IC50 values ranging from 2.5 to 12.5 µg/mL showed significant efficacy against various cancer cell lines .
Table 2: Anticancer Efficacy of Tetrahydroquinoline Derivatives
| Compound ID | IC50 (µg/mL) | Comparison to Doxorubicin (IC50 = 37.5 µg/mL) |
|---|---|---|
| Compound 32 | 2.5 | More potent |
| Compound 25 | 3.0 | More potent |
| Compound 41 | 5.0 | More potent |
| Doxorubicin | 37.5 | Reference |
Cardiovascular Effects
The cardiovascular effects of benzenesulfonamide derivatives have been explored using isolated rat heart models to assess their impact on perfusion pressure and coronary resistance. A specific study found that certain sulfonamide derivatives significantly decreased perfusion pressure over time compared to controls .
Table 3: Effect on Perfusion Pressure
| Group | Compound Name | Dose (nM) | Perfusion Pressure Change (%) |
|---|---|---|---|
| Control | Krebs-Henseleit solution only | - | - |
| Experimental Group I | Benzenesulfonamide | 0.001 | Decreased |
| Experimental Group II | Compound A (e.g., 4-(2-amino-ethyl)-...) | 0.001 | Decreased |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers evaluated the effectiveness of N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline against Staphylococcus aureus and Escherichia coli. The study utilized a carboxyfluorescein leakage assay to determine membrane integrity and found that the compound inhibited bacterial growth effectively without causing membrane disruption .
Case Study 2: Anticancer Activity
A series of tetrahydroquinoline derivatives were synthesized and tested against various cancer cell lines. The results indicated that several compounds exhibited remarkable cytotoxicity with lower IC50 values compared to traditional chemotherapeutics like Doxorubicin . This suggests potential for further development in cancer therapy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
